1-Bromo-3-fluoro-2-methoxy-5-methylbenzene
Description
1-Bromo-3-fluoro-2-methoxy-5-methylbenzene is a substituted benzene derivative with a bromine atom at position 1, fluorine at position 3, methoxy (-OCH₃) at position 2, and a methyl (-CH₃) group at position 5. Its molecular formula is C₈H₇BrFO, with a calculated molecular weight of 219.04 g/mol. The compound’s structural complexity arises from the combination of electron-withdrawing (Br, F) and electron-donating (OCH₃, CH₃) groups, which influence its reactivity, solubility, and applications in pharmaceuticals or agrochemical synthesis .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methoxy-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLULHNQORYBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-fluoro-2-methoxy-5-methylbenzene can be synthesized through a multi-step process involving the bromination, fluorination, and methylation of anisole derivatives. One common method involves the following steps:
Bromination: Anisole is reacted with bromine to produce 2-bromoanisole.
Fluorination: 2-bromoanisole is then treated with fluorine gas to yield 2-bromo-6-fluoroanisole.
Methylation: The final step involves the methylation of 2-bromo-6-fluoroanisole to produce this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-methoxy-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-fluoro-2-methoxy-5-methylbenzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of novel materials with unique properties for use in electronics and other industries.
Mechanism of Action
The mechanism of action of 1-bromo-3-fluoro-2-methoxy-5-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various chemical reactions, facilitating the formation of new bonds and the creation of complex structures. Its unique substituents allow it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Structural and Substituent Differences
The following table highlights key structural differences between the target compound and analogs:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-Bromo-3-fluoro-2-methoxy-5-methylbenzene | Br (1), F (3), OCH₃ (2), CH₃ (5) | C₈H₇BrFO | 219.04 | Balanced electronic effects |
| 1-Bromo-3-chloro-5-fluorobenzene | Br (1), Cl (3), F (5) | C₆H₃BrClF | 209.45 | Lacks OCH₃/CH₃; higher halogen density |
| 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene | Br (5), Cl (2), F (1), OCH₃ (3) | C₇H₅BrClFO | 237.47 | Altered substituent positions |
| 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene | Br (1), F (3), OCH₃ (2), CF₃ (5) | C₉H₆BrF₄O | 313.11 | CF₃ increases electronegativity |
| 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | Br (1), F (4), OCH₃ (2), NO₂ (5) | C₇H₅BrFNO₃ | 264.03 | Nitro group enhances reactivity |
Key Observations :
- Electron Effects : The methyl group in the target compound donates electrons via hyperconjugation, while bromine and fluorine withdraw electrons. In contrast, trifluoromethyl (-CF₃) in ’s compound is strongly electron-withdrawing, reducing aromatic ring reactivity in electrophilic substitutions .
- Halogen Variations : Replacing fluorine with chlorine (as in 1-Bromo-3-chloro-5-fluorobenzene) increases molecular weight and alters lipophilicity, impacting biological activity .
Physical Properties
Available data for select compounds:
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|
| 1-Bromo-3-chloro-5-fluorobenzene | 38 | 1.72 | Low in polar solvents |
| This compound | Not reported | ~1.45 (estimated) | Moderate in organic solvents |
| 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | Not reported | Not reported | Low (due to NO₂) |
Analysis :
- The methoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-functionalized analogs like 1-Bromo-3-chloro-5-fluorobenzene .
Biological Activity
1-Bromo-3-fluoro-2-methoxy-5-methylbenzene is a halogenated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.08 g/mol. The compound features a bromine atom, a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring, which contributes to its unique reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions where the bromine and fluorine atoms are introduced onto the aromatic ring. Common methods include:
- Bromination : The introduction of bromine can be achieved using bromine reagents in the presence of Lewis acids.
- Fluorination : Fluorine can be introduced via nucleophilic substitution or electrophilic fluorination methods.
- Methoxylation : The methoxy group can be added through methylation reactions using methyl iodide or dimethyl sulfate.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes . The mechanism often involves interference with enzyme systems critical for microbial survival.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of halogenated compounds. For example, analogs of this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting that these compounds may induce apoptosis or inhibit cell proliferation through various mechanisms .
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-435 (breast cancer) | <0.01 | Apoptosis induction |
| Similar Compounds | HL-60 (leukemia) | 0.229 | Tubulin polymerization inhibition |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes like enoyl-acyl carrier protein reductase, which is crucial for fatty acid synthesis in bacteria . This inhibition could lead to reduced bacterial growth and presents a potential avenue for developing new antibacterial agents.
Case Studies
- Anticancer Efficacy : A study evaluating various halogenated derivatives found that those with methoxy substitutions exhibited enhanced antiproliferative activity against several cancer cell lines. Specifically, compounds with similar structures to this compound showed IC50 values significantly lower than those without such substitutions .
- Antimicrobial Testing : Another investigation into the antimicrobial properties revealed that compounds containing both bromine and fluorine atoms displayed synergistic effects against Gram-positive bacteria, highlighting the importance of halogen positioning on biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
